molecular formula C9H19NO2 B564254 N-Methylpregabalin CAS No. 1155843-61-0

N-Methylpregabalin

Cat. No.: B564254
CAS No.: 1155843-61-0
M. Wt: 173.256
InChI Key: MADUVMLGQASXOK-QMMMGPOBSA-N
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Description

N-Methylpregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. It is structurally similar to gamma-aminobutyric acid, an inhibitory neurotransmitter. This compound has been studied for its potential therapeutic effects, particularly in the management of neuropathic pain and epilepsy .

Mechanism of Action

Target of Action

(S)-N-Methyl Pregabalin, also known as N-Methylpregabalin, is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . The primary targets of this compound are the α2δ-1 and α2δ-2 subunits of voltage-dependent calcium channels in central nervous system tissues .

Mode of Action

The compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission .

Biochemical Pathways

The biochemical pathways affected by (S)-N-Methyl Pregabalin involve the modulation of calcium influx at nerve terminals. This modulation inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .

Pharmacokinetics

After oral ingestion, (S)-N-Methyl Pregabalin is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . The absorption of pregabalin and entry into the central nervous system is dependent on active transport via the L-type amino acid transporter 1 (LAT1) .

Result of Action

The binding of (S)-N-Methyl Pregabalin to the α2δ subunit of voltage-dependent calcium channels results in the inhibition of cellular calcium influx. This leads to a reduction in the release of excitatory neurotransmitters, thereby controlling neuronal hyperexcitability . This mechanism is believed to underlie the compound’s efficacy in managing conditions such as neuropathic pain, postherpetic neuralgia, and fibromyalgia .

Action Environment

The action, efficacy, and stability of (S)-N-Methyl Pregabalin can be influenced by various environmental factors. For instance, physiological data such as cardiorespiratory fluctuations are known to influence the intrinsic connectivity estimation within several brain networks

Biochemical Analysis

Biochemical Properties

(S)-N-Methyl Pregabalin exhibits a high affinity for the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . By binding to these subunits, it inhibits cellular calcium influx, thereby attenuating neurotransmission . This modulation of calcium influx plays a crucial role in the biochemical reactions involving (S)-N-Methyl Pregabalin.

Cellular Effects

(S)-N-Methyl Pregabalin influences cell function by controlling neuronal hyperexcitability . It reduces the release of several types of neurotransmitters including glutamate, noradrenaline, and substance P . This reduction in neurotransmitter release can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of (S)-N-Methyl Pregabalin involves its binding to the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission . Despite its original design as a GABA mimetic, (S)-N-Methyl Pregabalin does not affect GABA A or GABA B receptor activity .

Temporal Effects in Laboratory Settings

It is known that the effects of (S)-N-Methyl Pregabalin can vary over time, with some patients experiencing relief from symptoms shortly after administration, while others may require longer periods of treatment to achieve the desired effects .

Dosage Effects in Animal Models

In animal models, the effects of (S)-N-Methyl Pregabalin can vary with different dosages . For example, in rats, pregabalin at a dosage of 60 mg/kg has been shown to attenuate mechanical, tactile, and heat hypersensitivity

Metabolic Pathways

It is known that pregabalin’s oral clearance is directly proportional to creatinine clearance, but is independent of gender, race, age, female hormonal status, daily dose, and dosing regimen .

Transport and Distribution

(S)-N-Methyl Pregabalin is transported across the blood-brain barrier (BBB) via the L-type amino acid transporter 1 (LAT1/SLC7A5) . This transporter mediates the transport of (S)-N-Methyl Pregabalin at the BBB, allowing it to exert its effects within the central nervous system .

Subcellular Localization

Given its mechanism of action, it is likely that (S)-N-Methyl Pregabalin localizes to regions of the cell where voltage-activated calcium channels are present, such as the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpregabalin typically involves the methylation of pregabalin. One common method includes the reaction of pregabalin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: N-Methylpregabalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methylpregabalin has been explored for various scientific research applications:

    Chemistry: Used as a model compound to study the effects of methylation on the pharmacological properties of pregabalin.

    Biology: Investigated for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: Studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

Comparison with Similar Compounds

Uniqueness: N-Methylpregabalin is unique due to its specific methylation, which may alter its pharmacokinetic and pharmacodynamic properties compared to pregabalin. This modification can potentially enhance its therapeutic effects or reduce side effects, making it a compound of interest for further research .

Properties

IUPAC Name

(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADUVMLGQASXOK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652655
Record name (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155843-61-0
Record name (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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